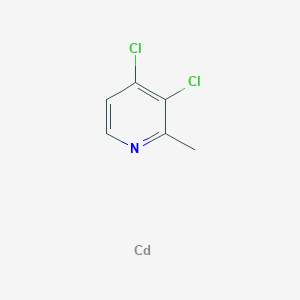![molecular formula C20H15N3O2 B14717119 1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one CAS No. 21943-59-9](/img/structure/B14717119.png)
1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and naphthoimidazole moieties in this compound contribute to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . This is followed by cyclization reactions to form the spiro compound. The reaction conditions often require the use of strong acids like methanesulfonic acid and solvents such as methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful in various applications.
科学研究应用
1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to modulation of cellular processes. The compound may inhibit or activate specific enzymes, thereby exerting its effects .
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
Azepinoindole: A tricyclic indole derivative with unique chemical properties.
Uniqueness
1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
21943-59-9 |
|---|---|
分子式 |
C20H15N3O2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
1'-acetylspiro[1,3-dihydrobenzo[f]benzimidazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C20H15N3O2/c1-12(24)23-18-9-5-4-8-15(18)20(19(23)25)21-16-10-13-6-2-3-7-14(13)11-17(16)22-20/h2-11,21-22H,1H3 |
InChI 键 |
YLLDKURBCRYTLR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=CC5=CC=CC=C5C=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



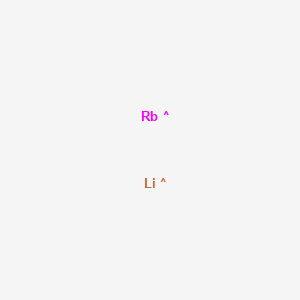
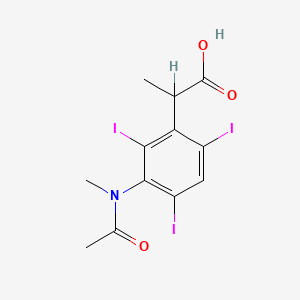
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
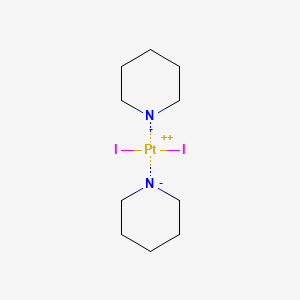
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)


![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)

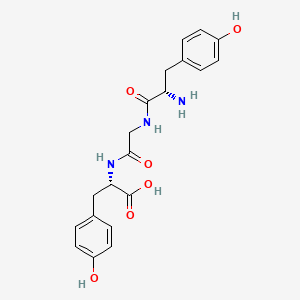
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

